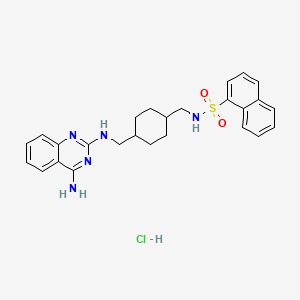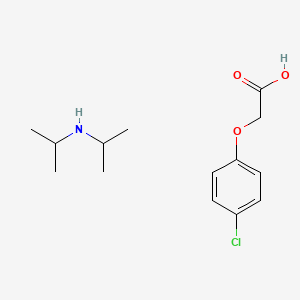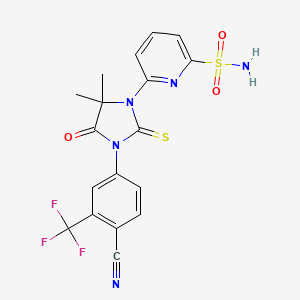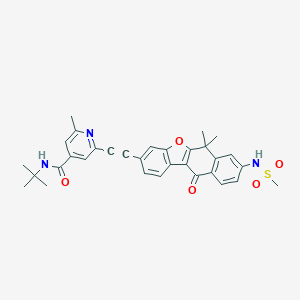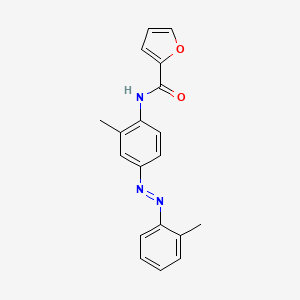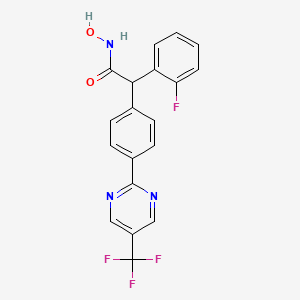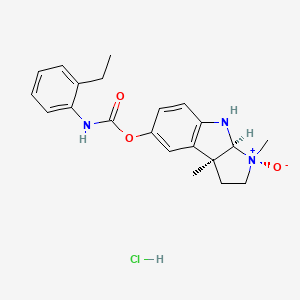![molecular formula C22H32Cl2N4O3S B606703 (2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B606703.png)
(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
Overview
Description
cis VH 032, amine dihydrochloride: is a chemical compound known for its role as a negative control for the functionalized von Hippel-Lindau (VHL) ligand VH 032, amine. This compound is primarily used in scientific research, particularly in the study of protein degradation and hypoxia signaling pathways .
Mechanism of Action
Target of Action
The primary target of cis VH 032, amine dihydrochloride is the Von Hippel-Lindau (VHL) protein . The VHL protein is a component of the VHL E3 ubiquitin ligase complex, which plays a crucial role in cellular processes such as protein degradation .
Mode of Action
cis VH 032, amine dihydrochloride acts as a negative control for the functionalized VHL ligand VH 032, amine . This means it is used as a comparison to the active compound (VH 032, amine) to demonstrate the specificity of the interaction between the active compound and its target.
Biochemical Pathways
The compound is involved in the regulation of hypoxia signaling pathways . Hypoxia signaling pathways are critical for cellular response to low oxygen levels, and their dysregulation can lead to various diseases, including cancer.
Result of Action
As a negative control, cis VH 032, amine dihydrochloride is expected to show no significant molecular or cellular effects when compared to the active compound . It helps to confirm the specificity of the active compound’s effects.
Biochemical Analysis
Biochemical Properties
Cis VH 032, amine dihydrochloride plays a significant role in biochemical reactions as a negative control for the VHL ligand VH 032, amine. It interacts with various enzymes, proteins, and other biomolecules involved in the ubiquitin-proteasome system. Specifically, cis VH 032, amine dihydrochloride binds to the VHL protein, which is part of an E3 ubiquitin ligase complex. This interaction inhibits the degradation of hypoxia-inducible factor alpha (HIF-α) under normoxic conditions, allowing researchers to study the effects of stabilized HIF-α .
Cellular Effects
Cis VH 032, amine dihydrochloride affects various types of cells and cellular processes by influencing the stability of hypoxia-inducible factor alpha. In normoxic conditions, the compound prevents the degradation of HIF-α, leading to its accumulation and activation of hypoxia-responsive genes. This results in altered cell signaling pathways, changes in gene expression, and modifications in cellular metabolism. The compound’s effects on cell function include increased angiogenesis, erythropoiesis, and glycolysis, which are critical for cellular adaptation to hypoxic conditions .
Molecular Mechanism
The molecular mechanism of cis VH 032, amine dihydrochloride involves its binding to the VHL protein, a component of the E3 ubiquitin ligase complex. By binding to VHL, the compound inhibits the ubiquitination and subsequent proteasomal degradation of hypoxia-inducible factor alpha. This stabilization of HIF-α allows it to translocate to the nucleus, where it binds to hypoxia-responsive elements in the promoter regions of target genes, leading to changes in gene expression. The compound’s mechanism of action highlights its role in modulating the cellular response to hypoxia .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis VH 032, amine dihydrochloride change over time due to its stability and degradation. The compound is stable under desiccated conditions at room temperature, with a purity of ≥98% as determined by high-performance liquid chromatography (HPLC). Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound results in sustained stabilization of hypoxia-inducible factor alpha and persistent activation of hypoxia-responsive genes .
Dosage Effects in Animal Models
The effects of cis VH 032, amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively stabilizes hypoxia-inducible factor alpha without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular processes and potential off-target effects. Threshold effects have been noted, where a minimum concentration of the compound is required to achieve the desired stabilization of HIF-α .
Metabolic Pathways
Cis VH 032, amine dihydrochloride is involved in metabolic pathways related to the regulation of hypoxia-inducible factor alpha. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, specifically targeting the VHL protein. This interaction affects metabolic flux and metabolite levels by modulating the stability and activity of HIF-α, which in turn influences various metabolic processes, including glycolysis and erythropoiesis .
Transport and Distribution
Within cells and tissues, cis VH 032, amine dihydrochloride is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to the VHL protein and its role in the ubiquitin-proteasome system. This distribution pattern ensures that the compound effectively stabilizes hypoxia-inducible factor alpha in target cells and tissues .
Subcellular Localization
The subcellular localization of cis VH 032, amine dihydrochloride is primarily within the cytoplasm, where it interacts with the VHL protein and the E3 ubiquitin ligase complex. The compound’s activity and function are directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its role in stabilizing hypoxia-inducible factor alpha and modulating the cellular response to hypoxia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis VH 032, amine dihydrochloride involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the amine and dihydrochloride groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the synthesis of the pyrrolidine ring, which is a key component of the compound.
Functionalization: Introduction of the amino and hydroxyl groups through selective reactions.
Final Conversion: Conversion of the intermediate compound to the dihydrochloride salt form.
Industrial Production Methods
Industrial production of cis VH 032, amine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to synthesize the core structure.
Purification: The compound is purified using techniques such as crystallization and chromatography.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures
Chemical Reactions Analysis
Types of Reactions
cis VH 032, amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The amine and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of cis VH 032, amine dihydrochloride, which can be used for further research and development .
Scientific Research Applications
cis VH 032, amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein degradation pathways, particularly those involving the VHL protein.
Medicine: Investigated for its potential role in regulating hypoxia signaling pathways, which are relevant in conditions such as chronic anemia and ischemia.
Industry: Utilized in the development of new pharmaceuticals and chemical products .
Comparison with Similar Compounds
Similar Compounds
VH 032, amine: The functionalized VHL ligand that cis VH 032, amine dihydrochloride serves as a negative control for.
BODIPY FL VH032: A high-affinity and selective VHL ligand used as a fluorescent probe.
Uniqueness
cis VH 032, amine dihydrochloride is unique in its role as a negative control, providing a baseline for comparison in experiments involving VH 032, amine. This makes it a valuable tool in the study of protein degradation and hypoxia signaling pathways .
Properties
IUPAC Name |
(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S.2ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);2*1H/t16-,17-,19+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADPMNNWFOJMCY-YQOKSLHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



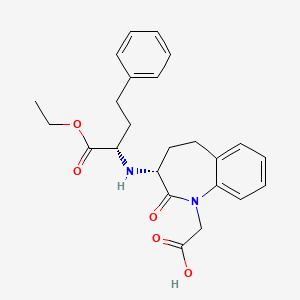
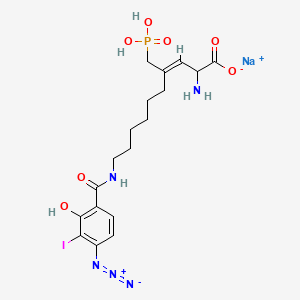
![3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B606630.png)
